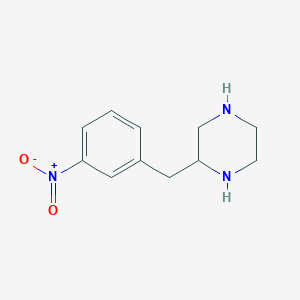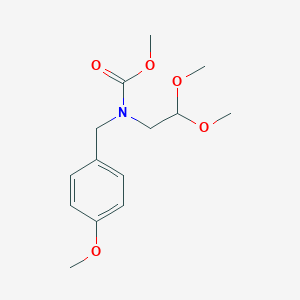
(2-Cyclopropoxy-4-ethylphenyl)(methyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Cyclopropoxy-4-ethylphenyl)(methyl)sulfane is an organic compound with the molecular formula C12H16OS and a molecular weight of 208.32 g/mol . It is characterized by the presence of a cyclopropoxy group, an ethyl group, and a methylsulfane group attached to a phenyl ring. This compound is primarily used in research and development settings and is not intended for human use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropoxy-4-ethylphenyl)(methyl)sulfane can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
The production process involves standard organic synthesis techniques, including purification and characterization using methods such as NMR, HPLC, and LC-MS .
Chemical Reactions Analysis
Types of Reactions
(2-Cyclopropoxy-4-ethylphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfane group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: The original sulfane compound.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(2-Cyclopropoxy-4-ethylphenyl)(methyl)sulfane has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential therapeutic properties, although it is not intended for human use.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Cyclopropoxy-4-ethylphenyl)(methyl)sulfane involves its interaction with molecular targets and pathways within a given system. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. For example, the cyclopropoxy group can undergo ring-opening reactions, while the methylsulfane group can be involved in redox processes. These interactions can modulate the activity of enzymes and other biomolecules, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
(2-Cyclopropoxy-4-methylphenyl)(methyl)sulfane: Similar structure but with a methyl group instead of an ethyl group.
(4-Ethylphenyl)(methyl)sulfane: Lacks the cyclopropoxy group.
Uniqueness
(2-Cyclopropoxy-4-ethylphenyl)(methyl)sulfane is unique due to the presence of both the cyclopropoxy and ethyl groups on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for research purposes.
Properties
Molecular Formula |
C12H16OS |
|---|---|
Molecular Weight |
208.32 g/mol |
IUPAC Name |
2-cyclopropyloxy-4-ethyl-1-methylsulfanylbenzene |
InChI |
InChI=1S/C12H16OS/c1-3-9-4-7-12(14-2)11(8-9)13-10-5-6-10/h4,7-8,10H,3,5-6H2,1-2H3 |
InChI Key |
FINGJDBPIBNJNT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)SC)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Chloromethyl)-1H-pyrazolo[4,3-B]pyridine](/img/structure/B14848703.png)













